molecular formula C15H15NOS B14566425 N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline CAS No. 61821-31-6

N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline

Cat. No.: B14566425
CAS No.: 61821-31-6
M. Wt: 257.4 g/mol
InChI Key: BFSZHVVKSMXDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline is a chemical compound with the molecular formula C15H17NO3S2 It is known for its unique structure, which includes a sulfonamide group and a methylphenyl group

Preparation Methods

The synthesis of N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of N-methylaniline with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline can be compared with other sulfonamide compounds, such as:

  • N-Methyl-N-[(phenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline
  • N-Methyl-N-[(4-chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline

These similar compounds share the sulfonamide functional group but differ in their substituents on the phenyl ring. The unique methyl group in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

61821-31-6

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

N-methyl-N-[(4-methylphenyl)-sulfinylmethyl]aniline

InChI

InChI=1S/C15H15NOS/c1-12-8-10-13(11-9-12)15(18-17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

BFSZHVVKSMXDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.